molecular formula C6H7ClN2O2 B2761348 4-Methylpyridazine-3-carboxylic acid hydrochloride CAS No. 2416235-72-6

4-Methylpyridazine-3-carboxylic acid hydrochloride

Cat. No.: B2761348
CAS No.: 2416235-72-6
M. Wt: 174.58
InChI Key: PSDAFTJUUSZDOB-UHFFFAOYSA-N
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Description

4-Methylpyridazine-3-carboxylic acid hydrochloride is a chemical compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyridazine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylpyridazine with carboxylic acid derivatives in the presence of a catalyst. The reaction conditions often require elevated temperatures and specific solvents to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 4-Methylpyridazine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

4-Methylpyridazine-3-carboxylic acid hydrochloride has diverse applications in scientific research:

Comparison with Similar Compounds

    Pyridazine: A parent compound with similar structural features but lacking the carboxylic acid and methyl groups.

    Pyridazinone: A derivative with an oxygen atom in the ring, exhibiting different biological activities.

Uniqueness: 4-Methylpyridazine-3-carboxylic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-methylpyridazine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.ClH/c1-4-2-3-7-8-5(4)6(9)10;/h2-3H,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCHXDBFGRGQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC=C1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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